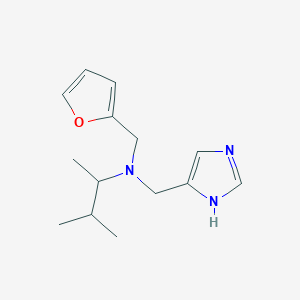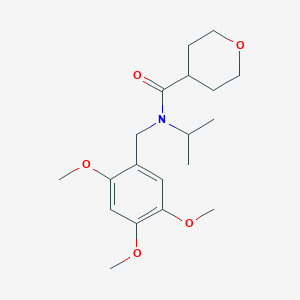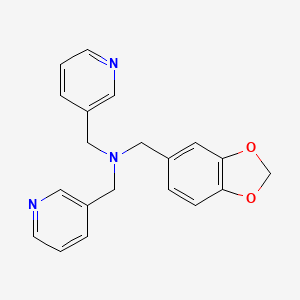![molecular formula C15H19N3OS B5905985 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol](/img/structure/B5905985.png)
4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol, also known as TH287, is a small molecule inhibitor that has shown potential in cancer research. This compound has garnered interest due to its ability to inhibit the activity of the enzyme MTH1, which is responsible for maintaining the integrity of nucleotide pools in the cell. In
Wirkmechanismus
4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol acts as a competitive inhibitor of MTH1, binding to the active site of the enzyme and preventing it from carrying out its normal function. MTH1 is responsible for hydrolyzing oxidized nucleotides, which are produced as a result of oxidative stress. By inhibiting MTH1, 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol allows the accumulation of oxidized nucleotides, which can incorporate into DNA and cause damage.
Biochemical and Physiological Effects:
4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. This selectivity makes it a promising candidate for cancer treatment. In addition, 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol has been shown to enhance the efficacy of other chemotherapeutic agents, suggesting that it could be used in combination with other drugs to improve cancer treatment outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is that it has only been tested in preclinical models, and its safety and efficacy in humans have yet to be determined. In addition, the synthesis of 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol is complex and requires specialized equipment and expertise, which could limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research involving 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol. One area of interest is the development of more potent and selective inhibitors of MTH1, which could improve the efficacy of cancer treatment. Another direction is the investigation of the potential use of 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol in combination with other chemotherapeutic agents, which could enhance treatment outcomes. Finally, the safety and efficacy of 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol in humans need to be determined through clinical trials, which could pave the way for its use in cancer treatment.
Synthesemethoden
The synthesis of 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 2-methylthieno[2,3-d]pyrimidin-4-amine with 4-formylhept-2-en-1-ol in the presence of a catalyst. This reaction results in the formation of an intermediate that is then treated with a reducing agent to yield the final product, 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol.
Wissenschaftliche Forschungsanwendungen
4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol has been shown to be a potent inhibitor of MTH1, which plays a crucial role in the maintenance of nucleotide pools in the cell. By inhibiting MTH1, 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol disrupts the balance of nucleotide pools, leading to the accumulation of oxidized nucleotides and ultimately causing DNA damage and cell death. This property of 4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol has made it an attractive candidate for cancer research, as cancer cells are known to have a higher demand for nucleotides than normal cells.
Eigenschaften
IUPAC Name |
4-[[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl]hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-7-15(19,8-5-2)10-16-13-12-6-9-20-14(12)18-11(3)17-13/h4-6,9,19H,1-2,7-8,10H2,3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORRIAUNLTRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)NCC(CC=C)(CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5905919.png)
![2-[(2-chlorobenzyl)thio]-N-[(5-methylpyrazin-2-yl)methyl]acetamide](/img/structure/B5905920.png)


![1-isonicotinoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5905933.png)
![4-[benzyl(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]butan-1-ol](/img/structure/B5905939.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5905962.png)
![2-({2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5905966.png)
![2-{1-[1-(3-thienylsulfonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5905970.png)


![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5905987.png)
